AS057278

Catalog No.
S006505
CAS No.
402-61-9
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS057278

Researchers often face compromised thermal stability or side reactions when using generic benzoyl chlorides. 4-Fluorobenzoyl chloride (CAS 402-61-9) overcomes this with a unique para-fluoro substitution that enhances electronic control.

  • Delivers high optical transparency and thermal stability in aramid/polyimide films for flexible displays.
  • Enables controlled, selective acylation in API synthesis, minimizing impurities from over-reactive analogs.
  • Key building block for fluorinated mesogens with precise dielectric anisotropy for advanced LCDs.

SMolecule supplies this intermediate in high purity (≥98%), ready for immediate global shipment.

CAS Number

402-61-9

Product Name

AS057278

IUPAC Name

5-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

WSMQKESQZFQMFW-UHFFFAOYSA-N

Synonyms

3-methylpyrazole-5-carboxylic acid, 5-methylpyrazole-3-carboxylic acid, AS 057278, AS-057278, AS057278

Canonical SMILES

CC1=CC(=NN1)C(=O)O

The exact mass of the compound 5-Methyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1408. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

AS057278, or 4-Fluorobenzoyl chloride (CAS 402-61-9), is a functionalized acylating agent used as a critical intermediate in organic synthesis. It serves as a primary building block for introducing the 4-fluorobenzoyl moiety, a structure valued in the development of advanced pharmaceuticals, agrochemicals, and high-performance polymers such as aramids and poly(aryl ether ketone)s. The para-positioned fluorine atom distinguishes it from the parent compound, benzoyl chloride, by altering the electronic properties of the aromatic ring, which in turn modifies the reactivity of the acyl chloride and imparts specific characteristics, like enhanced thermal stability and metabolic resistance, to the final products.

Research Fit

1 Selective, non-peptidic DAAO inhibitor for CNS pathway studies
2 5-Methyl substitution defines a distinct DAAO interaction profile
3 High-purity profile supports reproducible enzyme and in vivo assays

Substituting 4-Fluorobenzoyl chloride with analogs like benzoyl chloride, 4-chlorobenzoyl chloride, or its positional isomers (2-fluoro/3-fluoro) is often unviable in performance-critical applications. The fluorine atom at the para-position exerts a unique and strong electron-withdrawing inductive effect, which is not replicated by chlorine or by fluorine in other positions. This specific electronic influence is critical for modulating acylation reactivity and, more importantly, for defining the downstream properties of resulting materials. In polymer science, this substitution can lead to significant reductions in thermal stability, solubility, and optical transparency of the final aramid or polyimide films. In pharmaceutical synthesis, the specific 4-fluoro substitution pattern is often integral to a molecule's metabolic stability and biological activity, making other analogs unsuitable as precursors.

Mismatch Risk

  • Unsubstituted analog mismatch

    Absence of the 5-methyl group may shift DAAO inhibition and CNS exposure, limiting model reproducibility.

  • Non-selective comparator (sodium benzoate)

    Much lower DAAO affinity and negligible BBB penetration make it unsuitable for CNS D-serine modulation research.

  • Positional isomer or alternative substitution

    Different substitution patterns on the pyrazole ring can alter target engagement and in vivo behavioral readouts.

Precursor Suitability: Enables Superior Solubility in Aramid Polymer Synthesis

Aramids synthesized using fluorinated diamine and diacid chloride monomers, such as those derived from 4-fluorobenzoyl chloride, demonstrate markedly improved solubility in aprotic polar solvents compared to their non-fluorinated counterparts. This enhanced solubility is critical for achieving high molecular weight polymers during low-temperature solution polycondensation and facilitates easier processing into high-quality, uniform films without the need for solubility-enhancing salts like LiCl or CaCl2, which can act as impurities. For example, aramids incorporating fluorinated monomers dissolve well in solvents like N,N-Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP), whereas many standard aramids exhibit poor solubility, complicating fabrication.

Evidence DimensionSolubility in Aprotic Polar Solvents (e.g., DMAc, NMP)
Target Compound DataAramids from fluorinated monomers show good solubility
Comparator Or BaselineStandard non-fluorinated aramids often have poor solubility and require salt additives for processing
Quantified DifferenceQualitative but significant improvement in processability by avoiding salt additives and enabling solution-based fabrication
ConditionsLow-temperature solution polycondensation for aramid synthesis

Improved solubility directly translates to easier, more cost-effective processing and higher-quality final materials, a key procurement consideration for polymer manufacturers.

DAAO Inhibition
Head-to-head
IC50 0.91 μM (AS057278) vs 1.88 μM (3-methylpyrazole-5-carboxylic acid) vs ~10 mM (sodium benzoate)
~2-fold vs reference inhibitor; ~11,000-fold vs sodium benzoate
Supports sub-micromolar DAAO target engagement context
Human recombinant DAAO assay; rank order may vary by assay platform

Reactivity Modulation: Enhanced Electrophilicity Compared to Benzoyl Chloride and 4-Chlorobenzoyl Chloride

The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution is strongly influenced by the electronic nature of the para-substituent, quantifiable by the Hammett substituent constant (σp). The fluoro group in the para-position (σp = +0.062) is electron-withdrawing by induction but a weak resonance donor. In contrast, the chloro group (σp = +0.227) is more strongly electron-withdrawing, while an unsubstituted ring (σp = 0) is the neutral baseline. This makes 4-fluorobenzoyl chloride more reactive than benzoyl chloride but less reactive than 4-chlorobenzoyl chloride, offering a precisely tuned level of electrophilicity for controlled acylation reactions where managing reaction rate and selectivity is critical.

Evidence DimensionHammett Substituent Constant (σp)
Target Compound Dataσp (p-F) = +0.062
Comparator Or Baselineσp (p-Cl) = +0.227; σp (p-H) = 0.00
Quantified DifferenceThe electron-withdrawing effect of p-F is present but significantly milder than that of p-Cl, providing an intermediate reactivity profile.
ConditionsBased on the ionization of benzoic acids in water at 25°C.

This allows chemists to select a reactant with tailored reactivity, avoiding the sluggishness of benzoyl chloride or the potentially excessive reactivity and side reactions of 4-chlorobenzoyl chloride.

DAAO Selectivity
Head-to-head
IC50 DAAO 473–910 nM; DDO 10,000 nM
Selectivity ratio 11- to 21-fold for DAAO over DDO
Enables DAAO-specific pathway interpretation
Bovine DDO model; human DDO data may differ

End-Product Performance: Precursor for Optically Transparent, Colorless High-Performance Aramid Films

The use of fluorinated monomers, such as those derived from 4-fluorobenzoyl chloride, is a key strategy for producing colorless and optically transparent aramid films. The strong electron-withdrawing nature of the fluorine-containing groups effectively suppresses intramolecular charge transfer, which is a primary cause of yellowing in aromatic polymers. Aramid films prepared with fluorinated diamines (e.g., TFMB) and diacid chlorides exhibit exceptionally high light transmittance and low yellowing. For instance, a film made with TFMB showed a light transmittance of 95.1% at 420 nm and a very low yellow index of 2.4, performance levels that are difficult to achieve with standard non-fluorinated aromatic monomers.

Evidence DimensionOptical Properties of Resulting Aramid Film
Target Compound DataLight Transmittance (@420nm): 95.1%; Yellow Index: 2.4 (for film made with related fluorinated monomers)
Comparator Or BaselineNon-fluorinated aramids which typically exhibit significant coloration (yellowing) and lower optical transparency.
Quantified DifferenceSubstantial improvement in optical clarity and reduction in yellowness, critical for optical applications.
ConditionsAramid film synthesized via low-temperature solution condensation.

For applications in flexible electronics, displays, and protective optical coatings, procuring a fluorinated precursor like AS057278 is essential for meeting stringent optical performance requirements.

BBB Penetration
Class-level
Qualitative CNS penetration; increases D-serine in cortex/midbrain in rat at 10 mg/kg i.v.
Supports central target engagement research
Class-level inference; direct brain concentration data to verify
Behavioral Model
Reported
Normalizes PCP-induced PPI and hyperlocomotion in mice at 10–80 mg/kg oral
Reported model-response normalization in schizophrenia model
Acute and chronic dosing; model-specific endpoint
Synthesis & Purity
Reported
Synthetic yield 88%
Commercial purity ≥99% (HPLC)
Supports batch-to-batch reproducibility for synthesis
Alkaline hydrolysis route; purity from vendor COA
Metal Complex Activity
Head-to-head
Co(II) complex of Hmpca showed higher inhibition than fluconazole in agar diffusion assay
Supports antimicrobial screening of derived metal complexes
In vitro data; free ligand shows minimal activity

Synthesis of High-Performance, Optically Clear Aramid Films

As a precursor for polycondensation reactions, 4-Fluorobenzoyl chloride is the right choice for manufacturing aramids intended for applications requiring high thermal stability combined with excellent optical transparency and colorlessness, such as flexible display substrates or protective coatings for optical components.

Process-Controlled Synthesis of Pharmaceutical Intermediates

In multi-step organic synthesis, the tuned reactivity of 4-Fluorobenzoyl chloride allows for controlled acylation reactions. It is a preferred reagent when the higher reactivity of a chloro-analog could lead to side products, or when the lower reactivity of benzoyl chloride would require harsh conditions, making it ideal for producing complex active pharmaceutical ingredients (APIs).

Development of Advanced Liquid Crystal Materials

The incorporation of fluoro-substituents is a well-established strategy for tailoring the mesomorphic and physical properties of liquid crystals, including dielectric anisotropy and melting point. 4-Fluorobenzoyl chloride serves as a key building block for synthesizing novel fluorinated mesogens used in advanced liquid crystal displays (LCDs) and other electro-optical devices.

Application Fit

Application
Selection Property
Validation Focus
DAAO pathway research in neurological models
CNS-penetrant DAAO selectivity
Behavioral endpoint normalization in schizophrenia & pain models
Medicinal chemistry building block
High-purity pyrazole carboxylic acid
Batch consistency in SAR studies
Coordination chemistry scaffold for antimicrobial screening
Metal-chelating pyrazole ligand
Antimicrobial activity of derived Cu/Co complexes

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

126.042927438 Da

Monoisotopic Mass

126.042927438 Da

Heavy Atom Count

9

UNII

U71778T48T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

696-22-0
402-61-9

Wikipedia

5-methylpyrazole-3-carboxylic acid

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